Chemical Structure Differentiation: Thiophene-2-Carboxamide vs. Pyridine-2-Carboxamide Terminal Group Defines a Distinct Molecular Entity Within the BMS Aryl Piperazine Amide Series
BMS-883559 is distinguished from its closest disclosed structural analog BMS-885838 by a single but pharmacologically significant heterocycle substitution at the terminal carboxamide position: BMS-883559 bears a thiophene-2-carboxamide group, whereas BMS-885838 incorporates a pyridine-2-carboxamide [1][2]. This substitution alters hydrogen-bonding capacity (thiophene sulfur is a weak H-bond acceptor vs. pyridine nitrogen as a stronger H-bond acceptor), molecular electrostatic potential, and heteroatom geometry—parameters known to influence target binding kinetics and off-target selectivity in NP inhibitor SAR [3]. Both compounds have been independently co-crystallized with WSN/A influenza NP, confirming that this terminal group difference does not abolish binding but likely modulates affinity and residence time at the NP dimer interface [1][2].
| Evidence Dimension | Terminal carboxamide heterocycle identity |
|---|---|
| Target Compound Data | Thiophene-2-carboxamide (C27H24ClN5O6S; MW = 582.03 Da; PDB ligand ID: 0MH) |
| Comparator Or Baseline | BMS-885838: Pyridine-2-carboxamide (C28H25ClN6O6; MW = 576.99 Da; PDB ligand ID: 0MR) |
| Quantified Difference | Molecular formula difference: Δ = CH4O minus N (net ΔMW = +5.04 Da for BMS-883559). Terminal heterocycle: thiophene (5-membered, S-containing) vs. pyridine (6-membered, N-containing). |
| Conditions | Co-crystal structures: PDB 4DYB (BMS-883559, 2.80 Å) and PDB 4DYN (BMS-885838, 2.40 Å), both with WSN/A (H1N1) influenza NP. |
Why This Matters
Procurement of BMS-883559 rather than BMS-885838 is essential for SAR studies interrogating the contribution of the terminal heterocycle to NP binding affinity, antiviral potency, and selectivity—a critical variable in lead optimization that cannot be addressed by substituting the pyridine analog.
- [1] Lewis HA, Baldwin ET, Steinbacher S, Maskos K, Mortl M, Kiefersauer R, Edavettal S, McDonnell PA, et al. Crystal Structure of WSN/A Influenza Nucleoprotein with BMS-883559 Ligand Bound. PDB ID: 4DYB. Deposited: 2012-02-28. Resolution: 2.80 Å. DOI: 10.2210/pdb4dyb/pdb. View Source
- [2] Lewis HA, Baldwin ET, Steinbacher S, Maskos K, Mortl M, Kiefersauer R, Edavettal S, McDonnell PA, et al. Crystal Structure of WSN/A Influenza Nucleoprotein with BMS-885838 Ligand Bound. PDB ID: 4DYN. Deposited: 2012-02-29. Resolution: 2.40 Å. DOI: 10.2210/pdb4dyn/pdb. View Source
- [3] Gerritz SW, Cianci C, Kim S, Pearce BC, Deminie C, Discotto L, McAuliffe B, Minassian BF, Shi S, Zhu S, Zhai W, Pendri A, Li G, Poss MA, Edavettal S, McDonnell PA, Lewis HA, Maskos K, Mörtl M, Kiefersauer R, Steinbacher S, Baldwin ET, Metzler W, Bryson J, Healy MD, Philip T, Zoeckler M, Schartman R, Sinz M, Leyva-Grado VH, Hoffmann HH, Langley DR, Meanwell NA, Krystal M. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers. Proceedings of the National Academy of Sciences. 2011;108(37):15366-15371. DOI: 10.1073/pnas.1107906108. View Source
